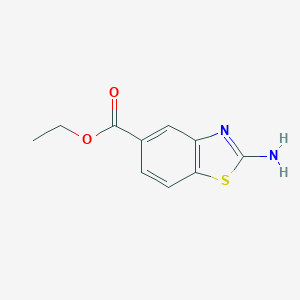

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature. This process yields a range of compounds, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives, among others. These reactions are facilitated by variations in reactants and conditions, leading to diverse molecular structures (Mohamed, 2021).

Molecular Structure Analysis

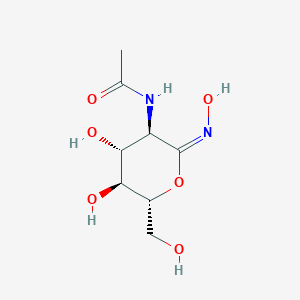

The molecular structure of ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives has been elucidated through elemental analysis and spectroscopic data. These compounds exhibit a variety of structural features based on the specific substituents and reaction conditions employed during synthesis. The detailed structural characterization provides insight into the molecular framework and potential reactivity patterns of these derivatives.

Chemical Reactions and Properties

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate and its derivatives participate in several chemical reactions, leading to the formation of complex molecular architectures. For example, the reaction with ethyl isothiocyanate results in cyclization to form benzo[4,5]thieno[2,3-d][1,3]thiazin-4-ones. Additionally, these compounds can undergo acylation, alkylation, and nucleophilic substitution reactions, highlighting their versatile chemical properties and potential as intermediates in organic synthesis (Gad et al., 2020).

Applications De Recherche Scientifique

Synthesis and Transformations

Benzothiazole derivatives, including Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, are highlighted for their biologically active and industrially demanded properties. Newly developed synthesis methods focus on green chemistry principles and the functionalization of benzothiazole moieties for creating pharmacologically active heterocycles. Such advances are crucial for developing new drugs and materials (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Antioxidant Capacity and Biological Importance

The antioxidant capacity of benzothiazole derivatives is assessed through various assays, with studies showing the active transport of these compounds across membranes. This property is significant for the development of alternative antioxidant and anti-inflammatory agents, highlighting the therapeutic potential of benzothiazole derivatives in medical chemistry (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020; Dattatraya G. Raut, S. Patil, P. Choudhari, Vikas D. Kadu, A. S. Lawand, M. Hublikar, R. Bhosale, 2020).

Chemotherapeutic Potential

Benzothiazole scaffolds, including those related to Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have been identified as key structures in the development of chemotherapeutics. Structural modifications of these scaffolds have led to novel antitumor agents, showcasing the significance of benzothiazole derivatives in cancer research (K. Ahmed, Srikanth Yellamelli Valli Venkata, N. Mohammed, F. Sultana, K. R. Methuku, 2012).

Safety And Hazards

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

Propriétés

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

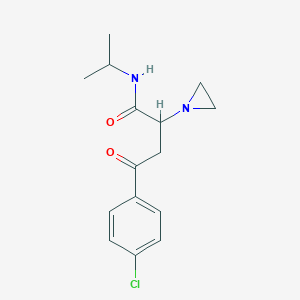

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

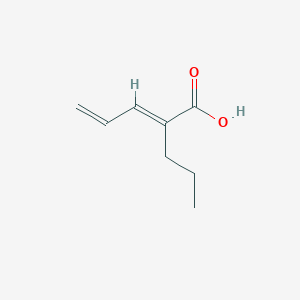

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)